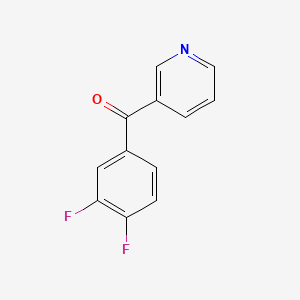

3-(3,4-Difluorobenzoyl)pyridine

説明

Synthesis Analysis

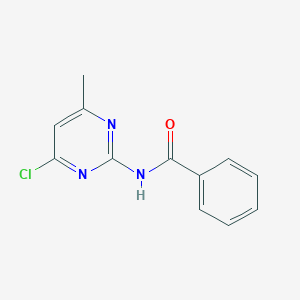

The synthesis of “3-(3,4-Difluorobenzoyl)pyridine” and its derivatives often involves complex chemical reactions. For instance, one method involves the regioselective lithiation of 3-chloro-2-ethoxypyridine followed by treatment with aryl- and alkylmagnesium halides . Another method involves the trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .

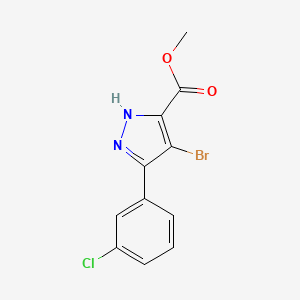

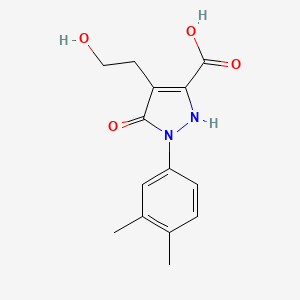

Molecular Structure Analysis

The molecular structure of “3-(3,4-Difluorobenzoyl)pyridine” is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms attached to the benzoyl group . The unique structure of this compound contributes to its chemical properties and potential applications.

Chemical Reactions Analysis

The chemical reactions involving “3-(3,4-Difluorobenzoyl)pyridine” can be complex and varied. For example, one study reported a four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis . Another study reported a regioselective 3,4-difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates .

科学的研究の応用

DNA Binding Agents

- Symmetrical Bis-2-(Pyridyl)-1H-Benzimidazoles : These compounds, which include 3-(3,4-Difluorobenzoyl)pyridine derivatives, have shown AT-specific DNA binding properties. Their binding affinities to double-stranded DNA differ based on the position of the pyridine, as demonstrated in studies involving fluorescence titration, circular dichroism, and thermal denaturation of DNA (Chaudhuri, Ganguly, & Bhattacharya, 2007).

Synthesis and Chemical Reactions

- Carbene-Pyridine Ylides : 2-Pyridylacylcarbenes, related to 3-(3,4-Difluorobenzoyl)pyridine, have been observed to undergo various photolytic transformations, forming distinct chemical structures (Kuhn, Plüg, & Wentrup, 2000).

- Pyridine Functionalised N-Heterocyclic Carbene Complexes : These complexes, including derivatives of 3-(3,4-Difluorobenzoyl)pyridine, are effective catalysts in reactions like Heck arylation (Tulloch et al., 2000).

Biomedical Applications

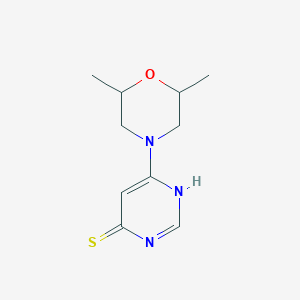

- 1H-Pyrazolo[3,4-b]Pyridines : This class of heterocyclic compounds, which could include 3-(3,4-Difluorobenzoyl)pyridine structures, has been explored for various biomedical applications. Over 300,000 such compounds have been described, showcasing their diverse potential in the biomedical field (Donaire-Arias et al., 2022).

Molecular Electrostatic Potential

- Hydrogen Bonding Selectivity : A study involving biimidazole-based compounds, related to 3-(3,4-Difluorobenzoyl)pyridine, demonstrated that molecular electrostatic potential can be a reliable predictor for hydrogen bond-based intermolecular interactions (Aakeröy, Wijethunga, & Desper, 2015).

Supramolecular Chemistry

- Gel Formation and Metal Ion Sensing : Pyridine coupled mono and bisbenzimidazoles, which are structurally related to 3-(3,4-Difluorobenzoyl)pyridine, have been used as supramolecular gelators with selective responses to metal ions like Ag+, Cu2+, and Hg2+ (Panja, Bhattacharya, & Ghosh, 2018).

将来の方向性

The future directions for “3-(3,4-Difluorobenzoyl)pyridine” could involve further exploration of its potential applications in various fields. For instance, one study suggested that pyrazolo [3,4-b]pyridine derivatives show promising antituberculotic activity, indicating potential for further exploration . Another study suggested that the scaffold of “3-(3,4-Difluorobenzoyl)pyridine” could be used to create biologically relevant molecules and direct drug/natural product conjugation .

特性

IUPAC Name |

(3,4-difluorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO/c13-10-4-3-8(6-11(10)14)12(16)9-2-1-5-15-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEXCZJJQFDSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorobenzoyl)pyridine | |

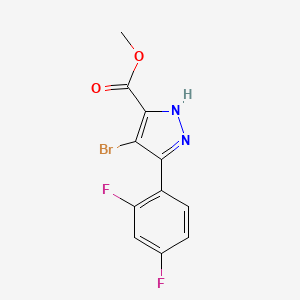

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419911.png)

![(2-{[3-(2-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1419917.png)

![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)